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Compound of Interest

Compound Name:

(2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-

yl)-4-amino-2-methylpentanoate

hydrochloride

Cat. No.: B15556501 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of (2R,4S)-ethyl 5-([1,1'-

biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride: A Key Sacubitril Intermediate

Introduction
In the landscape of cardiovascular therapeutics, the advent of Angiotensin Receptor-Neprilysin

Inhibitors (ARNIs) represents a paradigm shift in the management of heart failure. The

combination drug Sacubitril/Valsartan (marketed as Entresto®) is the first-in-class agent in this

category. Sacubitril is a prodrug that, upon activation, inhibits neprilysin, leading to increased

levels of natriuretic peptides that exert cardioprotective effects.

The synthesis of a complex pharmaceutical agent like Sacubitril is a multi-step process reliant

on the quality and purity of its precursors. This technical guide provides an in-depth analysis of

a pivotal precursor: (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate, primarily

in its stable hydrochloride salt form. This intermediate contains the two critical stereocenters of

the final active moiety and serves as the foundational scaffold upon which the succinoyl group

is appended. For researchers, process chemists, and quality control analysts, a thorough

understanding of this intermediate's properties is paramount for ensuring the efficacy, safety,

and consistent production of the final drug substance.

Chemical Identity and Nomenclature
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Precise identification is the cornerstone of chemical synthesis and analysis. The Sacubitril ethyl

ester intermediate is most commonly handled as a hydrochloride salt to enhance its stability

and handling characteristics.

IUPAC Name: ethyl (2R,4S)-4-amino-2-methyl-5-(4-

phenylphenyl)pentanoate;hydrochloride[1][2][3]

Common Synonyms: Sacubitril Impurity 9 HCl, N-des-succinyl-Sacubitril hydrochloride,

(αR,γS)-γ-Amino-α-methyl-[1,1'-biphenyl]-4-pentanoic Acid Ethyl Ester Hydrochloride[2][4][5]

Chemical Structure (Hydrochloride Salt): (Note: Image is a representation)

Table 1: Identification and Registration
Identifier Value Source(s)

CAS Number (HCl Salt) 149690-12-0 [1][2][6][7]

CAS Number (Free Base) 752174-62-2 [1][2]

Molecular Formula (HCl Salt) C₂₀H₂₆ClNO₂ [1][2][7]

Molecular Weight (HCl Salt) 347.88 g/mol [1][7]

Molecular Formula (Free Base) C₂₀H₂₅NO₂ [1]

Molecular Weight (Free Base) 311.4 g/mol [1]

Physicochemical Properties
The physical properties of an intermediate dictate its handling, purification, and formulation

strategies. The data presented here pertains to the hydrochloride salt, which is the most

common commercial and developmental form.

Table 2: Summary of Physical Properties
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Property Value
Notes & Field
Insights

Source(s)

Appearance
White to Off-White

Crystalline Solid

The off-white

appearance can be

indicative of trace

impurities. Color and

morphology should be

consistent batch-to-

batch for process

control.

[1][4]

Melting Point
125 - 128 °C or 155 -

162 °C

The significant

discrepancy in

reported melting

ranges is noteworthy.

This could be due to

different polymorphic

forms, residual

solvent, or varying

purity levels. DSC

analysis is

recommended to

confirm the thermal

behavior for a specific

batch.

[4]

Solubility

Soluble in Methanol

and DMSO; Slightly

soluble in water.

Solubility in polar

organic solvents like

methanol facilitates its

use in subsequent

reaction steps and for

preparing analytical

standards. Limited

aqueous solubility is

typical for

hydrochloride salts of

organic esters.

[1][4]
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Stability Hygroscopic

The hygroscopic

nature necessitates

storage under inert

gas (Nitrogen or

Argon) at controlled

temperatures (2-8°C)

and low humidity to

prevent degradation,

primarily ester

hydrolysis.

[4]

Chemical Profile and Reactivity
Synthesis Pathway Overview
The generation of the (2R,4S) stereochemistry is the most critical aspect of the synthesis.

Industrial processes are designed for high diastereoselectivity to avoid costly chiral purification

steps later on. A common synthetic route involves the esterification of the corresponding amino

acid.

The process typically begins with (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic

acid. The esterification is achieved using ethanol in the presence of an activating agent like

thionyl chloride (SOCl₂). The thionyl chloride converts the carboxylic acid to a more reactive

acyl chloride intermediate, which then readily reacts with ethanol to form the ethyl ester. This

reaction is typically monitored by HPLC to ensure completion.[4]
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Caption: General workflow for the synthesis of the target intermediate.

Chemical Reactivity and Role in Sacubitril Synthesis
The chemical utility of this intermediate is defined by the primary amine at the C4 position. This

amine is a nucleophile that serves as the reaction site for forming the final Sacubitril molecule.

In the subsequent synthetic step, the intermediate is reacted with succinic anhydride. The

amine attacks one of the carbonyl groups of the anhydride, opening the ring to form an amide

bond and a terminal carboxylic acid. This reaction, an acylation, completes the core structure of

Sacubitril.

The choice of base and solvent for this acylation is critical to prevent side reactions, such as

racemization or hydrolysis of the ethyl ester. Pyridine is often used as a base to neutralize the

newly formed carboxylic acid and drive the reaction to completion.

Stability and Degradation Profile
As a Senior Application Scientist, understanding a molecule's liabilities is as important as

understanding its reactivity.

Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis under both

strongly acidic and basic conditions, which would yield the parent amino acid. The
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hygroscopic nature of the hydrochloride salt can introduce water, which may facilitate slow

hydrolysis over time if not stored properly.[4]

Oxidative Degradation: While the molecule lacks highly susceptible moieties for oxidation,

the primary amine could be a site for oxidative degradation under harsh conditions, though

this is less common than hydrolysis.

Forced Degradation Insights: Forced degradation studies on the final Sacubitril drug product

show significant degradation in acid and base, primarily through hydrolysis of the ethyl ester.

This strongly supports the hypothesis that the primary stability concern for this intermediate

is its hydrolytic stability. Any stability-indicating analytical method must be able to resolve the

intermediate from its corresponding carboxylic acid degradation product.

Analytical Characterization Protocols
Self-validating protocols are essential for ensuring the quality and consistency of

pharmaceutical intermediates. The following sections outline key analytical methodologies and

their scientific basis.

Spectroscopic Characterization (Expected Features)
While specific, published spectra for this intermediate are not readily available, its structure

allows for a confident prediction of its key spectroscopic features. This predictive analysis is a

vital tool for analysts confirming the identity of synthesized material.

4.1.1 Expected Fourier-Transform Infrared (FTIR) Spectrum

The FTIR spectrum provides a molecular fingerprint based on the vibrational frequencies of

functional groups.

~3400-3300 cm⁻¹ (N-H Stretch): A moderate peak corresponding to the primary amine N-H

stretching. As a hydrochloride salt, this peak may be broadened and shifted due to the

presence of the ammonium ion (-NH₃⁺), often appearing in the 3200-2800 cm⁻¹ region.

~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Multiple sharp, weak peaks characteristic of the

C-H bonds on the biphenyl ring system.
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~2980-2850 cm⁻¹ (Aliphatic C-H Stretch): Stronger peaks from the various methyl and

methylene groups in the pentanoate chain.

~1735 cm⁻¹ (C=O Ester Stretch): A very strong, sharp absorption peak, which is the most

prominent feature of the spectrum, confirming the presence of the ethyl ester carbonyl group.

~1600 cm⁻¹ & ~1500 cm⁻¹ (C=C Aromatic Stretch): Two to three sharp peaks of variable

intensity due to the stretching vibrations within the aromatic rings.

~1250-1150 cm⁻¹ (C-O Ester Stretch): A strong peak corresponding to the stretching of the

C-O single bond of the ester group.

4.1.2 Expected ¹H NMR Spectrum

Proton NMR is used to confirm the structure and stereochemistry. The predicted signals for the

free base in a solvent like CDCl₃ would be:

~7.2-7.6 ppm (m, 9H): A complex multiplet region for the 9 aromatic protons of the biphenyl

group.

~4.1 ppm (q, 2H): A quartet for the -OCH₂- protons of the ethyl ester, split by the adjacent

methyl group.

~3.0-3.2 ppm (m, 1H): A multiplet for the C4 proton adjacent to the amine.

~2.5-2.8 ppm (m, 3H): Multiplets corresponding to the C5 methylene protons and the C2

proton.

~1.5-1.8 ppm (m, 2H): A multiplet for the C3 methylene protons.

~1.2 ppm (t, 3H): A triplet for the methyl protons (-CH₃) of the ethyl ester.

~1.1 ppm (d, 3H): A doublet for the C2-methyl protons.

Amine protons (-NH₂): A broad singlet, variable chemical shift.

Chromatographic Purity Assessment: RP-HPLC
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A robust, stability-indicating HPLC method is required to determine the purity of the

intermediate and quantify any related substances, including stereoisomers and degradation

products.

Objective: To separate the main component from potential process impurities and the primary

hydrolytic degradant (the corresponding carboxylic acid).

Step-by-Step Protocol:

Instrumentation: A standard HPLC system with a UV detector.

Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle

size) is the workhorse for this type of molecule. The C18 stationary phase provides the

necessary hydrophobicity to retain the biphenyl moiety, allowing for effective separation.

Mobile Phase Preparation:

Mobile Phase A: A buffered aqueous solution, such as 10 mM potassium phosphate, with

pH adjusted to a slightly acidic value (e.g., pH 3.0) using phosphoric acid. The buffer

controls the ionization state of the amine, leading to sharp, symmetrical peaks.

Mobile Phase B: Acetonitrile or Methanol.

Chromatographic Conditions:

Elution: A gradient elution is often preferred to resolve early-eluting polar impurities and

late-eluting non-polar impurities. A typical gradient might run from 30% B to 80% B over

20-30 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C to ensure reproducible retention times.

Detection: UV detection at ~254 nm. The biphenyl ring system is a strong chromophore,

making UV detection highly sensitive for this compound.

Sample Preparation: Accurately weigh ~10 mg of the intermediate and dissolve in a suitable

diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of ~0.5
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mg/mL.

System Suitability: Before analysis, inject a standard solution multiple times to ensure the

system is performing correctly. Key parameters include peak symmetry (Tailing Factor < 1.5)

and reproducibility of retention time and area (%RSD < 2.0%).

Sample Preparation

RP-HPLC Analysis

Data Analysis

Weigh Intermediate
Dissolve in Diluent

Inject Sample

C18 Column
Buffered Mobile Phase
UV Detector (254 nm)

Gradient Elution

Acquire Chromatogram

Integrate Peaks
Calculate Purity (% Area)

Identify Impurities

Click to download full resolution via product page
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Caption: Workflow for purity analysis via Reverse-Phase HPLC.

Conclusion
The Sacubitril ethyl ester intermediate, (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-

methylpentanoate hydrochloride, is more than just a precursor; it is the molecular foundation

upon which a life-saving therapeutic is built. Its physicochemical properties—a stable,

crystalline solid with predictable solubility—make it well-suited for industrial pharmaceutical

synthesis. However, its hygroscopic nature and susceptibility to hydrolysis are critical control

points that demand rigorous attention to storage and handling conditions.

The analytical protocols outlined herein, from predictive spectroscopic analysis to robust

chromatographic methods, provide the framework for ensuring the identity, purity, and stability

of this vital intermediate. For any organization involved in the development or manufacturing of

Sacubitril, mastery of the chemistry and analysis of this intermediate is a non-negotiable

prerequisite for success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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